molecular formula C10H15NS B3298556 1-[4-(Ethylsulfanyl)phenyl]ethan-1-amine CAS No. 897552-35-1

1-[4-(Ethylsulfanyl)phenyl]ethan-1-amine

Cat. No.: B3298556
CAS No.: 897552-35-1
M. Wt: 181.3 g/mol
InChI Key: JPVWEKHGATUZRP-UHFFFAOYSA-N
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Description

1-[4-(Ethylsulfanyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C10H15NS It is characterized by the presence of an ethylsulfanyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Ethylsulfanyl)phenyl]ethan-1-amine typically involves the following steps:

    Formation of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This involves reacting a phenyl halide with ethanethiol in the presence of a base such as sodium hydroxide.

    Amination: The resulting 4-(ethylsulfanyl)phenyl compound is then subjected to a reductive amination reaction with acetaldehyde and ammonia or an amine source to form the ethanamine moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Ethylsulfanyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding a simpler phenylethanamine derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenylethanamine derivatives.

    Substitution: Various substituted ethanamines.

Scientific Research Applications

1-[4-(Ethylsulfanyl)phenyl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Ethylsulfanyl)phenyl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfanyl group may enhance its binding affinity to certain targets, while the ethanamine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-[4-(Methylsulfanyl)phenyl]ethan-1-amine: Similar structure with a methylsulfanyl group instead of ethylsulfanyl.

    1-[4-(Isopropylsulfanyl)phenyl]ethan-1-amine: Contains an isopropylsulfanyl group.

    1-[4-(Butylsulfanyl)phenyl]ethan-1-amine: Features a butylsulfanyl group.

Uniqueness: 1-[4-(Ethylsulfanyl)phenyl]ethan-1-amine is unique due to the specific size and properties of the ethylsulfanyl group, which can influence its reactivity and interactions with biological targets differently compared to its analogs with varying alkyl chain lengths.

Properties

IUPAC Name

1-(4-ethylsulfanylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVWEKHGATUZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601274107
Record name 4-(Ethylthio)-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897552-35-1
Record name 4-(Ethylthio)-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897552-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Ethylthio)-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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